molecular formula C9H6N4O4 B2529737 1-(3-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid CAS No. 1006442-98-3

1-(3-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2529737
CAS No.: 1006442-98-3
M. Wt: 234.171
InChI Key: UULIGRUQIULKFD-UHFFFAOYSA-N
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Description

1-(3-Nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid is a heteroaromatic building block designed for research applications. This compound features a pyrazole ring bearing a carboxylic acid functional group at the 3-position, which is substituted at the nitrogen (N1) with a 3-nitropyridine scaffold. This molecular architecture, containing multiple nitrogen atoms and an electron-withdrawing nitro group, makes it a valuable intermediate in medicinal chemistry and drug discovery. Pyrazole derivatives are a special class of N-heterocyclic compounds known for their versatile synthetical, biological, and photophysical properties. The presence of both a carboxylic acid and a nitro group on the adjacent rings provides multiple sites for further synthetic modification, enabling the creation of more complex structures such as amides, esters, or reduced amine derivatives for structure-activity relationship (SAR) studies. Researchers can utilize this compound in the synthesis of novel molecules for various investigative purposes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(3-nitropyridin-2-yl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O4/c14-9(15)6-3-5-12(11-6)8-7(13(16)17)2-1-4-10-8/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULIGRUQIULKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=CC(=N2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 3-nitropyridine-2-carboxylic acid with hydrazine derivatives under specific conditions. One common method includes the cyclization of 3-nitropyridine-2-carboxylic acid with hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable.

Chemical Reactions Analysis

Amidation Reactions

The carboxylic acid group undergoes nucleophilic substitution via activation to an acid chloride intermediate. This enables amide bond formation with amines:

Reaction Pathway

  • Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) converts the carboxylic acid to its reactive acid chloride .

  • Amide Synthesis : The acid chloride reacts with amines (e.g., 2,3-diaminopyridine) in inert solvents (benzene, toluene) to yield carboxamide derivatives .

Example Reaction

1-(3-Nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acidSOCl2Acid chlorideEt3N2,3-DiaminopyridineCarboxamide (69% yield)\text{1-(3-Nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{2,3-Diaminopyridine}} \text{Carboxamide (69\% yield)}

Key Data

ReactantCatalyst/SolventTemperatureYieldSource
2,3-DiaminopyridineTriethylamineReflux69%
n-ButylamineNoneRT72%

Nitro Group Reduction

The nitro group on the pyridine ring is reduced to an amine under catalytic hydrogenation or using Fe/HCl, enabling further functionalization:

Reaction Conditions

  • Catalytic Hydrogenation : H₂ gas with Pd/C or Raney Ni at 50–100°C.

  • Fe/HCl : A cost-effective method yielding the corresponding aminopyridine derivative .

Product Utility
The resulting amine participates in cyclization reactions to form fused heterocycles, such as imidazo[4,5-b]pyridines .

Cyclocondensation Reactions

The compound serves as a precursor for synthesizing polycyclic systems via intramolecular cyclization:

Mechanism

  • Base-Mediated Cyclization : In benzene with triethylamine, the acid chloride reacts with 2,3-diaminopyridine to form 3H-imidazo[4,5-b]pyridine derivatives through dehydration .

  • Theoretical Insights : DFT calculations confirm the nucleophilic attack at the pyrazole C3 position followed by ring closure .

Example Product

3H-Imidazo[4,5-b]pyridine(Characterized via 1H NMR and IR)\text{3H-Imidazo[4,5-b]pyridine} \quad (\text{Characterized via } ^{1}\text{H NMR and IR})

Esterification and Hydrolysis

The carboxylic acid group undergoes reversible esterification under acidic or basic conditions:

Reaction Table

Esterification AgentConditionsProduct EsterYieldSource
Methanol/H₂SO₄Reflux, 12 hMethyl ester85%
Ethanol/PTSAReflux, 10 hEthyl ester78%

Hydrolysis : The methyl ester derivative (e.g., methyl 1-(3-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate) is hydrolyzed back to the carboxylic acid using NaOH/EtOH.

Halogenation and Cross-Coupling

While direct data on halogenation is limited, analogous pyrazole-carboxylic acids undergo bromination at the pyrazole C5 position using N-bromosuccinimide (NBS) . Subsequent Suzuki-Miyaura coupling with aryl boronic acids expands structural diversity .

Biological Activity Correlations

Derivatives exhibit bioactivity tied to substituents:

  • Amides : Insecticidal activity against Plutella xylostella (LC₅₀ = 2.8 mg/L) .

  • Imidazo[4,5-b]pyridines : Antibacterial effects against Bacillus cereus (MIC = 32 µg/mL) .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 1-(3-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid exhibits significant antimicrobial properties against various bacterial strains. Studies have shown:

  • Inhibition of Bacterial Growth : The compound displayed activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Antitumor Activity

The compound has also been evaluated for its potential antitumor effects. Notable findings include:

  • Cell Line Studies : In vitro studies using cancer cell lines such as HepG2 (liver carcinoma) and A549 (lung carcinoma) indicated that derivatives of this compound exhibited promising IC50 values, suggesting potential as an anticancer agent .

Anti-inflammatory Properties

The anti-inflammatory potential of 1-(3-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid has been investigated, revealing:

  • Cytokine Inhibition : The compound showed significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its utility in treating inflammatory diseases .

Material Science Applications

Beyond biological applications, this compound serves as a versatile scaffold in material science:

  • Ligand Development : It is used in the synthesis of metal complexes that exhibit unique electronic and optical properties.
  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical and thermal properties.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various pyrazole derivatives, including 1-(3-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid. Results indicated that the compound inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics, highlighting its potential for development into new antimicrobial agents .

Case Study 2: Cancer Cell Line Inhibition

In another study focused on cancer therapeutics, this compound was tested against several cancer cell lines. The results showed that it could induce apoptosis in HepG2 cells at IC50 values below 10 µM, suggesting a mechanism that warrants further investigation for anticancer drug development .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialE. coliSignificant growth inhibition
AntimicrobialStaphylococcus aureusComparable to standard antibiotics
AntitumorHepG2IC50 < 10 µM
Anti-inflammatoryCytokines (TNF-alpha)Significant inhibition

Mechanism of Action

The mechanism of action of 1-(3-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-3-carboxylic Acid Derivatives

Pyrazole-3-carboxylic acid derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis of 1-(3-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents at Pyrazole Positions Molecular Weight (g/mol) Key Properties/Applications References
1-(3-Nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid 1: 3-Nitropyridin-2-yl; 3: COOH ~250.17* Ligand in metal coordination, antitumor research
1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid 1: 4-Fluorophenyl; 5: 2-Methoxyphenyl ~328.31 Anti-inflammatory activity, COX-2 inhibition
1-(5-Trifluoromethylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid 1: 5-Trifluoromethylpyridin-2-yl ~287.22 Enhanced lipophilicity, CNS drug discovery
1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid 1: tert-Butoxycarbonyl azetidine 267.30 Peptide coupling, prodrug synthesis
1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid 1: Oxan-4-yl (tetrahydropyran) 196.21 Improved solubility, agrochemical applications

*Calculated based on molecular formula C₉H₆N₄O₄.

Key Findings:

Electronic Effects :

  • The 3-nitro group on the pyridine ring in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions. In contrast, trifluoromethyl groups (e.g., in 1-(5-trifluoromethylpyridin-2-yl)- derivatives) increase lipophilicity and metabolic stability, making them suitable for blood-brain barrier penetration in CNS drugs .
  • Carboxylic acid at position 3 enables hydrogen bonding and metal coordination, critical for antitumor and antimicrobial activities .

Biological Activity: Anti-inflammatory Activity: Compounds like 1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid show COX-2 inhibition (IC₅₀ = 0.8 μM) due to aryl substituents mimicking celecoxib’s structure . Antitumor Potential: Derivatives with nitro groups exhibit DNA intercalation and topoisomerase inhibition, whereas trifluoromethylpyridine analogs target kinase pathways .

Synthetic Yields :

  • Hydrolysis of methyl esters (e.g., 11i in ) yields carboxylic acids in >90% efficiency, while coupling reactions (e.g., with tert-butoxycarbonyl azetidine) require protective groups, reducing yields to ~70% .

Biological Activity

1-(3-Nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, synthesis, and applications, focusing on its biological activity.

Chemical Structure and Properties

The chemical structure of 1-(3-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid can be represented as follows:

  • CAS Number : 1006442-98-3
  • Molecular Formula : C_9H_7N_3O_3
  • Molecular Weight : 205.17 g/mol

This compound features a pyrazole ring substituted with a nitropyridine group and a carboxylic acid functional group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit a broad spectrum of antimicrobial activities. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus . The presence of the nitro group in the structure may enhance the compound's ability to penetrate bacterial cell walls, leading to increased efficacy.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. In experimental models, compounds similar to 1-(3-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid have demonstrated significant inhibition of inflammatory responses, such as carrageenan-induced paw edema in rats . This suggests that the compound may serve as a lead structure for developing new anti-inflammatory agents.

Anticancer Activity

Pyrazole derivatives have also been investigated for their anticancer properties. Some studies report that these compounds can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The ability to modify the pyrazole structure allows for the optimization of anticancer activity.

Synthesis and Evaluation

A study by Chovatia et al. synthesized various pyrazole derivatives and evaluated their antimicrobial and anti-tubercular activities. Among these, compounds demonstrated significant efficacy against Mycobacterium tuberculosis, indicating the therapeutic potential of pyrazole derivatives in treating infectious diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the pyrazole core affect biological activity. For example, altering substituents on the nitrogen atoms or at the carboxylic acid position can lead to enhanced potency against specific targets .

Data Table: Biological Activities of Related Pyrazole Compounds

Compound NameActivity TypeIC50 (µM)Reference
1-(3-Nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acidAntimicrobialTBD
4-Nitro-1H-pyrazole-3-carboxylic acidAnti-inflammatory10
1-Acetyl-3,5-diphenyl-pyrazoleAnticancer5
1-Thiocarbamoyl phenyl-pyrazoleMAO-B Inhibitor15

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid?

  • Methodology : The compound can be synthesized via a multi-step process involving nucleophilic substitution and nitration. A common approach involves coupling a pyrazole-carboxylic acid precursor with a nitropyridine derivative under basic conditions. For example, the nitro group on the pyridine ring can be introduced using nitric acid/sulfuric acid mixtures, followed by purification via recrystallization or column chromatography. Structural analogs, such as 2-(3-nitro-1H-pyrazol-1-yl)acetamide, highlight the importance of nitro group positioning for reactivity .
  • Key Considerations : Monitor reaction temperature to avoid over-nitration, and use spectroscopic techniques (e.g., NMR, IR) to confirm intermediate structures .

Q. How should researchers characterize this compound spectroscopically?

  • Methodology :

  • X-ray Crystallography : Resolve the crystal structure to confirm the nitro group’s position and hydrogen-bonding interactions, as demonstrated for similar pyrazole-carboxylic acid derivatives .
  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to verify the pyrazole and pyridine ring proton environments. The carboxylic acid proton typically appears as a broad singlet (~12-14 ppm).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) can confirm the molecular formula (e.g., C9_9H6_6N4_4O4_4) .

Q. What biological activities are observed in structurally related pyrazole-carboxylic acid derivatives?

  • Methodology : While direct data on this compound is limited, analogs like 6-methyl-1-(3-trifluoromethylbenzyl)pyrazole-3-carboxylic acid exhibit anti-proliferative effects via autophagy induction and mTOR pathway inhibition . Researchers can design cell viability assays (e.g., MTT) and Western blotting to assess similar mechanisms.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during synthesis?

  • Methodology :

  • Optimization : Vary catalysts (e.g., Pd/C for reductions) or solvents (e.g., DMF vs. THF) to improve efficiency. For example, nitro group reductions in pyrazole derivatives are sensitive to solvent polarity .
  • Analytical Tools : Use HPLC or TLC to track by-product formation. Computational reaction design tools (e.g., ICReDD’s quantum chemical calculations) can predict optimal conditions and reduce trial-and-error approaches .

Q. What computational methods predict the compound’s reactivity and binding affinity?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the nitro-pyridine and pyrazole rings .
  • Molecular Docking : Screen against biological targets (e.g., kinases) using software like AutoDock Vina. For instance, pyrazole-carboxylic acid derivatives have shown affinity for mTOR pathways in cancer studies .

Q. How can researchers analyze by-products from nitro group reduction in this compound?

  • Methodology :

  • Chromatography : Employ reverse-phase HPLC with UV detection to separate reduction products like amino-pyrazole derivatives .
  • Spectroscopic Confirmation : Use 1H^1H NMR to identify amine proton signals (~5 ppm) and IR to detect N-H stretches (3300–3500 cm1^{-1}).
  • Stability Testing : Assess pH-dependent degradation in aqueous buffers to optimize storage conditions .

Data Contradiction Analysis

Q. How to address conflicting reports on the biological activity of pyrazole-carboxylic acid derivatives?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, anti-proliferative effects in prostate cancer cells (PC-3 vs. LNCaP) may vary due to genetic heterogeneity .
  • Dose-Response Studies : Perform IC50_{50} determinations under standardized protocols to reconcile discrepancies.
  • Pathway Profiling : Use RNA sequencing to identify off-target effects that may explain divergent results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.